molecular formula C15H24N2 B8519739 1-Benzyl-4-tert-butyl-piperazine

1-Benzyl-4-tert-butyl-piperazine

Cat. No.: B8519739
M. Wt: 232.36 g/mol
InChI Key: NGFMWJQBLQMURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-tert-butyl-piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group attached to one nitrogen atom and a tert-butyl group attached to the other nitrogen atom. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-tert-butyl-piperazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 4-tert-butylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-tert-butyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with various functional groups.

Scientific Research Applications

1-Benzyl-4-tert-butyl-piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-tert-butyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and selectivity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    4-tert-Butylpiperazine: Lacks the benzyl group, affecting its binding affinity and selectivity.

    N-Benzyl-N-tert-butylamine: Similar structure but with different nitrogen atom connectivity.

Uniqueness: 1-Benzyl-4-tert-butyl-piperazine is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-4-tert-butylpiperazine

InChI

InChI=1S/C15H24N2/c1-15(2,3)17-11-9-16(10-12-17)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

NGFMWJQBLQMURA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2000 g of bis-(2-chloroethyl)-tert-butylamine in 500 cc of ethanol and a solution of 1095 g of benzylamine in 750 cc of ethanol are simultaneously added dropwise to 1000 cc of boiling ethanol. After the addition is complete, the reaction mixture is heated to the boil for 1 hour. The mixture is subsequently concentrated in a vacuum and the residue is dissolved in dilute hydrochloric acid. The acid solution is washed with ether and is subsequently rendered alkaline with a concentrated, aqueous sodium hydroxide solution. The liberated base is extracted with ether and the ether residue is distilled. 1-benzyl-4-tert-butyl piperazine has a B.P. of 160°-162° at 12 mm of Hg.
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
1095 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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